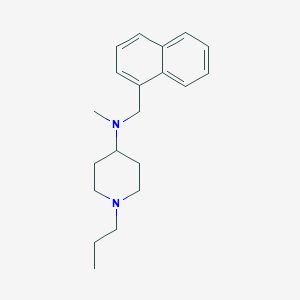![molecular formula C15H24N2O3 B6057400 5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)
5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEQ-Tic and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of DMEQ-Tic involves its interaction with the delta-opioid receptor, which is a G protein-coupled receptor that is involved in pain perception and modulation. DMEQ-Tic binds to the receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways that result in analgesia. DMEQ-Tic has also been shown to modulate the activity of the dopamine transporter, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
DMEQ-Tic has been shown to produce analgesia in animal models of pain, with a potency similar to that of morphine. However, unlike morphine, DMEQ-Tic does not produce tolerance or dependence. DMEQ-Tic has also been shown to reduce the rewarding effects of cocaine and amphetamine in animal models of drug addiction, suggesting that it may have potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMEQ-Tic for lab experiments is its high affinity and selectivity for the delta-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception and modulation. However, one limitation of DMEQ-Tic is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on DMEQ-Tic. One area of focus is the development of novel compounds based on DMEQ-Tic that have improved pharmacological properties, such as increased solubility and longer duration of action. Another area of focus is the investigation of the potential use of DMEQ-Tic in the treatment of drug addiction, particularly in combination with other pharmacological agents. Additionally, further studies are needed to fully elucidate the mechanism of action of DMEQ-Tic and its effects on pain perception and modulation.
Méthodes De Synthèse
The synthesis of DMEQ-Tic involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-(4-morpholinyl)ethylamine and formaldehyde. The reaction takes place in the presence of a catalyst, typically p-toluenesulfonic acid. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
DMEQ-Tic has been studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug design. In medicinal chemistry, DMEQ-Tic has been investigated as a potential analgesic agent due to its high affinity and selectivity for the delta-opioid receptor. In neuropharmacology, DMEQ-Tic has been studied for its ability to modulate the activity of the dopamine transporter, which may have implications for the treatment of drug addiction. In drug design, DMEQ-Tic has been used as a starting point for the development of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2)9-13(18)12(14(19)10-15)11-16-3-4-17-5-7-20-8-6-17/h11,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDGGRKDVPAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-({[2-(morpholin-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6057393.png)
